2,6-Dimethoxybenzoic acid

Descripción general

Descripción

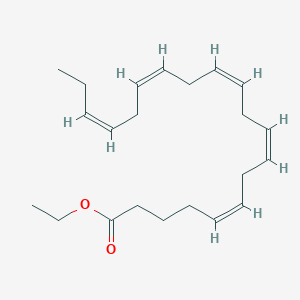

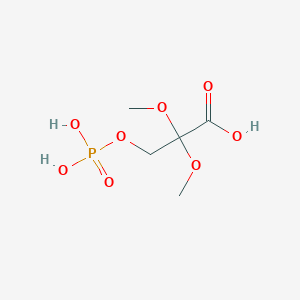

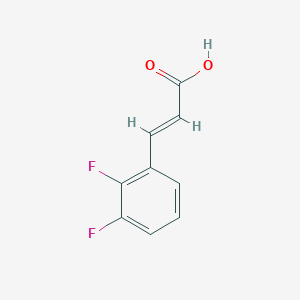

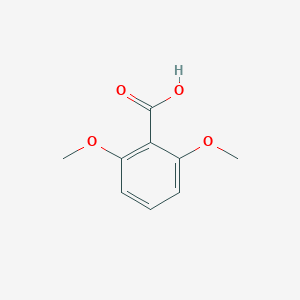

El ácido 2,6-dimetoxi benzoico es un compuesto orgánico con la fórmula molecular C9H10O4. Es un derivado del ácido benzoico, donde dos grupos metoxi se sustituyen en las posiciones 2 y 6 del anillo de benceno. Este compuesto es conocido por su forma de polvo cristalino, que es de color blanco a blanquecino .

Mecanismo De Acción

El mecanismo de acción del ácido 2,6-dimetoxi benzoico implica su interacción con objetivos moleculares y vías específicas:

Objetivos Moleculares: Puede interactuar con enzimas y proteínas, influyendo en su actividad.

Vías Involucradas: Puede afectar las vías metabólicas, incluidas las que participan en la síntesis y degradación de otros compuestos orgánicos.

Compuestos Similares:

- Ácido 2,4-dimetoxi benzoico

- Ácido 3,5-dimetoxi benzoico

- Ácido 4-metoxi benzoico

Comparación: El ácido 2,6-dimetoxi benzoico es único debido a la posición específica de los grupos metoxi, lo que influye en su reactividad química y propiedades físicas. En comparación con sus análogos, puede exhibir diferentes patrones de solubilidad, puntos de fusión y reactividad .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 2,6-dimetoxi benzoico se puede sintetizar mediante un proceso de varios pasos:

Primer Paso: Utilizando N,N-dimetilformamida (DMF) como disolvente, el resorcinol, el carbonato de potasio y el dióxido de carbono reaccionan en condiciones de 1.3 MPa y 135-137°C durante 16.5 horas para producir ácido 2,6-dihidroxi benzoico.

Segundo Paso: El ácido 2,6-dihidroxi benzoico luego se hace reaccionar con sulfato de dimetilo en un medio alcalino para formar éster metílico de ácido 2,6-dihidroxi benzoico.

Tercer Paso: El éster metílico se somete a hidrólisis catalizada por base y acidificación para producir ácido 2,6-dimetoxi benzoico.

Métodos de Producción Industrial: La producción industrial de ácido 2,6-dimetoxi benzoico sigue rutas sintéticas similares pero a mayor escala, asegurando que las condiciones de reacción estén optimizadas para un rendimiento y pureza máximos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2,6-dimetoxi benzoico se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo de benceno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Sustitución: Reactivos como el bromo o el cloro en presencia de un catalizador pueden facilitar las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Quinonas.

Reducción: Derivados de alcohol.

Sustitución: Ácidos benzoicos halogenados.

Aplicaciones Científicas De Investigación

El ácido 2,6-dimetoxi benzoico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluidos indoles y cumarinas.

Biología: Sirve como un compuesto modelo en estudios de polimorfismo y cristalización.

Medicina: Está involucrado en la síntesis de agentes farmacéuticos, como los inhibidores de la proteína de choque térmico 90, que se utilizan en el tratamiento del cáncer.

Industria: Se utiliza como intermedio en la producción de agroquímicos y otros productos químicos industriales

Comparación Con Compuestos Similares

- 2,4-Dimethoxybenzoic acid

- 3,5-Dimethoxybenzoic acid

- 4-Methoxybenzoic acid

Comparison: 2,6-Dimethoxybenzoic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity patterns .

Propiedades

IUPAC Name |

2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIZFBDREVRUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046999 | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1466-76-8 | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | 2,6-Dimethoxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2,6-Dimethoxybenzoic acid is C9H10O4 and its molecular weight is 182.17 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize this compound. These include:

- NMR Spectroscopy (1H and 13C): NMR studies help determine the number and type of protons and carbon atoms in the molecule, providing information about its structure and conformation. Studies have used selective decoupling techniques on 13C NMR spectra to confirm structural assignments. [, ]

- FTIR Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic vibrational frequencies. The presence of the carboxylic acid group, aromatic ring, and methoxy groups are readily identifiable. []

- Mass Spectrometry (MS and MSn): MS provides information about the molecular weight and fragmentation pattern of the molecule. MSn experiments have been particularly useful in understanding the mechanism of palladium-mediated reactions involving this compound. [, ]

A: The molecule exhibits a non-planar structure due to the steric hindrance caused by the two methoxy groups at the ortho positions. This forces the carboxyl group to twist out of the plane of the benzene ring, as confirmed by X-ray crystallography. [, , , ]

A: Yes, this compound has been found to exist in at least three different polymorphic forms. [, , ] These polymorphs exhibit distinct crystal structures and, consequently, may display different physicochemical properties.

A: Additives can influence both the polymorphic outcome and morphology of this compound crystals. Studies have shown that additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) can favor the formation of specific polymorphs during crystallization from water. [, ] Molecular dynamics simulations suggest that additives such as urea, through their adsorption on specific crystal faces, can significantly impact the growth rate of crystals and potentially influence the resulting morphology and polymorphic form. []

A: this compound often serves as a model substrate in studies exploring palladium-catalyzed decarboxylative coupling reactions. These reactions offer valuable synthetic routes to various organic compounds. [, , ]

A: DFT calculations comparing the energy profiles of these reactions indicate that the free energy required for decarboxylation of this compound and benzoic acid is higher than the corresponding desulfitative process using sodium arylsulfinates. This suggests that desulfitative routes might offer advantages in terms of energy efficiency for synthesizing aryl ketones. []

A: DFT calculations have been extensively used to investigate the reaction mechanisms and energy profiles of reactions involving this compound, particularly in the context of palladium-catalyzed decarboxylative couplings and desulfitative synthesis of aryl ketones. [, ]

A: Yes, MD simulations have been employed to investigate the influence of crystallization additives on the morphology of this compound polymorphs. These simulations provide insights into the interaction of additives with different crystal faces, helping to rationalize their effect on crystal growth and morphology. []

A: While this specific document set doesn't provide extensive SAR data for this compound itself, research on related compounds like N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides highlights the impact of substitutions on biological activity. For instance, introducing a chlorine atom in the 5-position significantly increases the antidopamine activity of these compounds. [] Additionally, the S-enantiomer generally exhibits higher potency compared to the R-enantiomer. []

ANone: Several analytical techniques are employed for the characterization and quantification of this compound and related compounds:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), is widely used to analyze this compound in various matrices, including plant extracts and pharmaceutical formulations. This technique enables the separation and quantification of this compound from other components in the sample. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique employed to identify and quantify this compound, particularly in complex mixtures. This method involves separating the components of a sample based on their volatility and then identifying them based on their mass-to-charge ratios. [, ]

A: Studies on the herbicide isoxaben, which is metabolized to this compound in soil, provide some insights into its environmental fate. Research indicates that isoxaben is metabolized into non-toxic products in soil, including this compound, suggesting its potential for biodegradation in the environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.